molecular formula C9H11ClN2 B580205 2-Cyanophenylethylamine hydrochloride CAS No. 1159826-34-2

2-Cyanophenylethylamine hydrochloride

Cat. No. B580205
M. Wt: 182.651
InChI Key: XPMRMTGJRGZREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanophenylethylamine hydrochloride is a chemical compound used in scientific research. It is used for pharmaceutical testing and is a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular formula of 2-Cyanophenylethylamine hydrochloride is C8H12ClN . The InChI is InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H and the Canonical SMILES is C1=CC=C (C=C1)CCN.Cl .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyanophenylethylamine hydrochloride are not available, 2-phenethylamines, a related class of compounds, have been extensively studied in medicinal chemistry . They are involved in various chemical reactions to obtain biologically active novel heterocyclic moieties .

Scientific Research Applications

  • Medicinal Chemistry

    • 2-Phenethylamines play a significant role in medicinal chemistry. They are present in key therapeutic targets and are part of many medicinal chemistry hits and appealing screening compounds .
    • They are widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .
    • The importance of this moiety is best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine .
    • They play a critical role in dopaminergic neurons, which are crucial for voluntary movement, stress, or mood .
  • Psychoactive Compounds

    • 2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines .
    • Noted chemist/psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives, including 3,4-methylenedioxymethamphetamine (MDMA), best known by its street name, “ecstasy” .
  • Synthesis of Hydrazones, Quinazolines, and Schiff Bases

    • Hydrazones, quinazolines, and hydrazone-Schiff bases can be synthesized by combining suitable aldehydes with four hydrazides .
    • A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
    • The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Safety And Hazards

Safety data sheets indicate that 2-Cyanophenylethylamine hydrochloride may cause skin and eye irritation . It should be used only for research and development purposes under the supervision of a technically qualified individual .

Future Directions

2-Phenethylamines, which include 2-Cyanophenylethylamine, present a vast therapeutic chemical space. Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

IUPAC Name

2-(2-aminoethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMRMTGJRGZREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)benzonitrile hydrochloride

CAS RN

1159826-34-2
Record name 2-(2-aminoethyl)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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